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Compound of Interest

Compound Name: N3-PEG11-CH2CH2Br

Cat. No.: B12306002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG11-CH2CH2Br, a
heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers,

scientists, and professionals in the field of drug development and bioconjugation.

Introduction
N3-PEG11-CH2CH2Br, with the CAS number 2098982-00-2, is a versatile tool in the field of

bioconjugation and drug delivery.[1] It is a heterobifunctional linker, meaning it possesses two

different reactive functional groups at either end of a polyethylene glycol (PEG) chain.[2][3]

Specifically, this molecule features an azide (-N3) group and a bromo (-Br) group, connected by

a flexible 11-unit PEG spacer.[1]

The azide group is a key component for "click chemistry," a set of rapid, reliable, and high-yield

chemical reactions for joining molecules. The most common of these is the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. The bromo group,

on the other hand, is an excellent leaving group in nucleophilic substitution reactions, allowing

for conjugation to a variety of nucleophiles such as amines, thiols, and hydroxyl groups.

The PEG component of the linker imparts several beneficial properties to the resulting

bioconjugate. It can enhance the solubility and stability of hydrophobic molecules, prolong their

circulation half-life by shielding them from enzymatic degradation, and reduce the

immunogenicity of the conjugated molecule.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of N3-PEG11-CH2CH2Br is presented

in the table below.

Property Value

CAS Number 2098982-00-2

Molecular Formula C24H48BrN3O11

Molar Mass 634.56 g/mol

IUPAC Name

1-azido-35-bromo-

3,6,9,12,15,18,21,24,27,30,33-

undecaoxapentatriacontane

InChI Key FWWDGVVFEORFOJ-UHFFFAOYSA-N

Typical Purity ≥95%

Appearance
Varies (often a colorless to pale yellow oil or

solid)

Storage Conditions 0-8 °C

Synthesis
While a specific, detailed synthesis protocol for N3-PEG11-CH2CH2Br is not readily available

in the public domain, a general synthetic route can be proposed based on established methods

for the synthesis of similar azido-PEG-halide compounds. The synthesis would likely involve a

multi-step process starting from a commercially available PEG diol.

Proposed Synthetic Pathway:

HO-PEG11-OH Monobromination
 HBr or PBr3 

HO-PEG11-Br Activation of Hydroxyl Group
(e.g., Tosylation or Mesylation)

 TsCl or MsCl, Base 
TsO-PEG11-Br or MsO-PEG11-Br Azidation

(Reaction with Sodium Azide)
 NaN3 

N3-PEG11-Br

Click to download full resolution via product page
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Caption: Proposed synthetic pathway for N3-PEG11-CH2CH2Br.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and would require optimization for specific laboratory

conditions and desired purity.

Step 1: Monobromination of PEG-11 Diol

Dissolve PEG-11 diol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

Cool the solution in an ice bath.

Slowly add a brominating agent (e.g., one equivalent of phosphorus tribromide (PBr3) or

hydrobromic acid (HBr)).

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with water and extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting HO-PEG11-Br by column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

Dissolve the purified HO-PEG11-Br in an anhydrous solvent (e.g., dichloromethane) under

an inert atmosphere.

Add a base (e.g., triethylamine or pyridine).

Cool the solution to 0 °C and add a slight excess of p-toluenesulfonyl chloride (TsCl) or

methanesulfonyl chloride (MsCl).

Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

Wash the reaction mixture with water and brine.
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Dry the organic layer and concentrate to obtain the activated intermediate (TsO-PEG11-Br or

MsO-PEG11-Br).

Step 3: Azidation

Dissolve the activated intermediate in a polar aprotic solvent such as dimethylformamide

(DMF).

Add an excess of sodium azide (NaN3).

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is

complete (monitored by TLC or LC-MS).

Cool the reaction, dilute with water, and extract the product with an organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic layer, filter, and concentrate under reduced pressure.

Purify the final product, N3-PEG11-CH2CH2Br, by column chromatography.

Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass

spectrometry to confirm its structure and purity.

Applications in Research and Drug Development
N3-PEG11-CH2CH2Br is a valuable tool for the synthesis of complex biomolecules and drug

delivery systems. Its heterobifunctional nature allows for the sequential and controlled

conjugation of two different molecules.

PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are molecules that recruit an E3 ubiquitin ligase to

a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTACs typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a

linker connecting them. The properties of the linker, such as its length and composition, are

critical for the efficacy of the PROTAC.
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N3-PEG11-CH2CH2Br can be used as a building block for PROTAC linkers. For example, the

azide end can be reacted with an alkyne-functionalized E3 ligase ligand via click chemistry, and

the bromo end can be used to alkylate a target protein ligand.

General Workflow for PROTAC Synthesis:

Step 1: Click Chemistry

Step 2: Nucleophilic Substitution

N3-PEG11-Br

CuAAC Reaction

Alkyne-functionalized
E3 Ligase Ligand

Target Protein Ligand
(with nucleophilic group)

Alkylation

Triazole-PEG11-Br Intermediate

Final PROTAC Molecule

Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis using N3-PEG11-CH2CH2Br.

Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a

cytotoxic drug. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The

linker plays a crucial role in the stability and efficacy of the ADC.

N3-PEG11-CH2CH2Br can be used to conjugate drugs to antibodies. For instance, a drug

molecule can be attached to the bromo end of the linker, and the azide end can then be used

to attach the drug-linker construct to an antibody that has been functionalized with an alkyne

group.

Bioconjugation and Surface Modification
The dual reactivity of N3-PEG11-CH2CH2Br makes it suitable for a wide range of

bioconjugation applications, including:
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Labeling of biomolecules: Attaching fluorescent dyes, biotin, or other tags to proteins,

peptides, or nucleic acids.

Surface modification: Functionalizing nanoparticles, beads, or other surfaces for diagnostic

or therapeutic applications.

Hydrogel formation: Crosslinking polymers to form hydrogels for drug delivery or tissue

engineering.

Experimental Protocols
The following are generalized experimental protocols for common reactions involving N3-
PEG11-CH2CH2Br. These protocols should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes the "click" reaction between the azide group of N3-PEG11-CH2CH2Br
and an alkyne-containing molecule.

Materials:

N3-PEG11-CH2CH2Br

Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-

butanol or DMSO)

Procedure:

Dissolve the alkyne-containing molecule and a slight molar excess of N3-PEG11-CH2CH2Br
in the chosen solvent system.
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In a separate vial, prepare a fresh solution of sodium ascorbate in water.

In another vial, prepare a solution of copper(II) sulfate in water.

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate

solution. The final concentration of copper is typically in the range of 1-5 mol%.

Stir the reaction at room temperature. The reaction is often complete within a few hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, the product can be purified by an appropriate method, such as column

chromatography or precipitation.

Nucleophilic Substitution with an Amine
This protocol describes the reaction of the bromo group of N3-PEG11-CH2CH2Br with a

primary or secondary amine.

Materials:

N3-PEG11-CH2CH2Br

Amine-containing molecule

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

Dissolve the amine-containing molecule and a slight molar excess of N3-PEG11-CH2CH2Br
in the anhydrous solvent.

Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture.

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction

is complete (monitored by TLC or LC-MS).

Dilute the reaction mixture with water and extract the product with a suitable organic solvent.
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Wash the organic layer with water and brine.

Dry the organic layer, filter, and concentrate under reduced pressure.

Purify the product by column chromatography.

Safety Information
Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. For more detailed safety information, please refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
N3-PEG11-CH2CH2Br is a highly useful heterobifunctional linker for researchers in drug

development, bioconjugation, and materials science. Its well-defined structure, combining the

specific reactivity of azide and bromo groups with the beneficial properties of a PEG spacer,

enables the synthesis of complex and functional molecular constructs. The experimental

protocols provided in this guide serve as a starting point for the application of this versatile
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reagent in a variety of research settings. As with any chemical synthesis, optimization of

reaction conditions is crucial for achieving high yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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